molecular formula C18H22ClN5O B2809231 3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1203261-26-0

3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2809231
CAS No.: 1203261-26-0
M. Wt: 359.86
InChI Key: KYJCAGLIUJIINT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . The pyrimidine ring is a six-membered ring with two nitrogen atoms, and it’s a key component of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine and pyrimidine rings contribute to the three-dimensional structure of the molecule .

Scientific Research Applications

Synthesis and Characterization

Research has detailed the synthesis and characterization of various pyrimidine derivatives, highlighting methodologies that might be applicable to 3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide. For example, the development of nonaqueous capillary electrophoretic separation methods for related substances, including imatinib mesylate and its derivatives, indicates the analytical interest in such compounds for quality control purposes (Ye et al., 2012). Additionally, synthetic pathways for benzamides and pyrimidine derivatives have been explored, offering potential routes for synthesizing and modifying similar compounds for enhanced biological activity (Iwanami et al., 1981).

Biological Activities

Studies on compounds within the same chemical family have demonstrated a range of biological activities, including neuroleptic effects and potential applications in treating psychosis (Iwanami et al., 1981). This suggests that this compound and related molecules could be explored for similar pharmacological properties. Moreover, the synthesis of novel pyrimidine derivatives for antimicrobial and antitubercular activities highlights the therapeutic potential of these compounds in addressing infectious diseases (Chandrashekaraiah et al., 2014).

Chemical Interactions and Mechanisms

Research into the chemical interactions and assembly of pyrimidine derivatives has provided insights into their complex structures and the potential for developing materials with unique properties. For instance, the study of different ring conformations and hydrogen-bonded assemblies in pyrimidine derivatives reveals the intricacies of their molecular interactions, which could inform the design of new compounds with specific functionalities (Acosta et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds with similar structures have been used in the treatment of various diseases .

Properties

IUPAC Name

3-chloro-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O/c1-13-22-16(12-17(23-13)24-9-2-3-10-24)20-7-8-21-18(25)14-5-4-6-15(19)11-14/h4-6,11-12H,2-3,7-10H2,1H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJCAGLIUJIINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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